molecular formula C15H11N3O2S B6348156 4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354916-21-4

4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6348156
CAS No.: 1354916-21-4
M. Wt: 297.3 g/mol
InChI Key: ZEQQLERNUHIGTF-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H11N3O2S and its molecular weight is 297.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.05719778 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical 4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a part of a broader class of compounds with significant potential in synthetic chemistry and pharmacology. Research has explored various synthesis methods and chemical transformations for related compounds, aiming at developing novel materials with desired properties. For example, Narule et al. (2007) investigated the synthesis of pyrimidin-2-phenylthiol derivatives, revealing methods that could be applicable to the synthesis of compounds like this compound (Narule, Meshram, Santhakumari, & Shanware, 2007). Such methods play a crucial role in enabling the exploration of chemical properties and potential applications of these compounds.

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of pyrimidine and evaluated their biological activities. Patel et al. (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, demonstrating their potent antimicrobial activities (Patel & Patel, 2017). Similarly, Jafar et al. (2017) focused on the antifungal effects of pyrimidin-2-amine derivatives, identifying compounds with significant activity against Aspergillus species (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017). These findings indicate the potential of this compound and its analogs in developing new antimicrobial and antifungal agents.

Novel Synthetic Approaches and Heterocyclic Chemistry

Research on novel synthetic approaches for pyrimidine derivatives, such as those conducted by Pokhodylo et al. (2015), has opened up new pathways for creating diverse heterocyclic compounds with potential application in drug development and material science (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015). Such innovative synthetic strategies enhance the accessibility of complex molecules, including those related to this compound, for various scientific investigations.

Application in Material Science and Electronics

The derivatives of pyrimidine, especially those combined with heterocyclic structures, have shown promise in material science and electronics. Soyleyici et al. (2013) synthesized new types of 2,5-di(2-thienyl)pyrrole compounds, demonstrating novel optical properties that could be leveraged in conducting polymers and electronic materials (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013). This research hints at the potential utility of this compound in developing new materials with enhanced electronic properties.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c16-15-17-10(7-11(18-15)14-2-1-5-21-14)9-3-4-12-13(6-9)20-8-19-12/h1-7H,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQQLERNUHIGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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